2,3-Dichloro-4,5,6-trifluorophenol
Overview
Description
2,3-Dichloro-4,5,6-trifluorophenol is a halogenated phenol compound with the molecular formula C6HCl2F3O. It is characterized by the presence of chlorine and fluorine atoms attached to a phenol ring, which imparts unique chemical properties to the compound .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2,3-Dichloro-4,5,6-trifluorophenol typically involves the halogenation of a phenol precursor. One common method includes the reaction of 2,3,4,5,6-pentafluorophenol with chlorine gas under controlled conditions to selectively introduce chlorine atoms at the 2 and 3 positions . The reaction is usually carried out in the presence of a catalyst such as iron(III) chloride to facilitate the halogenation process.
Industrial Production Methods
Industrial production of this compound may involve similar halogenation techniques but on a larger scale. The use of continuous flow reactors and advanced catalytic systems can enhance the efficiency and yield of the production process .
Chemical Reactions Analysis
Types of Reactions
2,3-Dichloro-4,5,6-trifluorophenol undergoes various chemical reactions, including:
Substitution Reactions: The compound can participate in nucleophilic aromatic substitution reactions, where the chlorine or fluorine atoms are replaced by other nucleophiles.
Oxidation Reactions: It can be oxidized to form quinones or other oxidized derivatives.
Reduction Reactions: The compound can be reduced to form less halogenated phenols or other reduced products.
Common Reagents and Conditions
Nucleophilic Substitution: Common reagents include sodium hydroxide or potassium hydroxide in polar solvents such as dimethyl sulfoxide (DMSO).
Oxidation: Reagents like potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are commonly employed.
Major Products Formed
Substitution: Products include various substituted phenols depending on the nucleophile used.
Oxidation: Major products include quinones and other oxidized phenolic compounds.
Reduction: Reduced phenols with fewer halogen atoms.
Scientific Research Applications
2,3-Dichloro-4,5,6-trifluorophenol has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules and as a reagent in various chemical reactions.
Biology: The compound is studied for its potential biological activity and interactions with enzymes and proteins.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of specialty chemicals, agrochemicals, and materials science
Mechanism of Action
The mechanism of action of 2,3-Dichloro-4,5,6-trifluorophenol involves its interaction with molecular targets such as enzymes and receptors. The halogen atoms in the compound can form strong interactions with active sites of enzymes, potentially inhibiting or modifying their activity. The compound may also participate in redox reactions, affecting cellular pathways and processes .
Comparison with Similar Compounds
Similar Compounds
2,4,6-Trifluorophenol: Another halogenated phenol with similar properties but different substitution patterns.
2,4,6-Trichlorophenol: Contains chlorine atoms instead of fluorine, leading to different reactivity and applications.
2,3,4-Trifluorophenol: Similar fluorination pattern but lacks chlorine atoms
Uniqueness
Its unique substitution pattern allows for selective reactions and interactions in various chemical and biological contexts .
Properties
IUPAC Name |
2,3-dichloro-4,5,6-trifluorophenol | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6HCl2F3O/c7-1-2(8)6(12)5(11)4(10)3(1)9/h12H | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FRKHIRSCBHJVLO-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1(=C(C(=C(C(=C1Cl)Cl)F)F)F)O | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6HCl2F3O | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90613906 | |
Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
216.97 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
19758-06-6, 63183-99-3 | |
Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=19758-06-6 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 2,3-Dichloro-4,5,6-trifluorophenol | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID90613906 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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